LY255582

Descripción

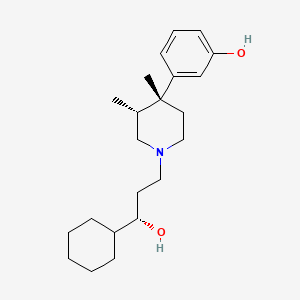

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVHEFJXPXAUDD-BULFRSBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045752 | |

| Record name | LY-255582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119193-09-8 | |

| Record name | LY 255582 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-255582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

LY255582: A Technical Guide to its Mechanism of Action as a Pan-Opioid Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY255582 is a potent, non-selective antagonist of opioid receptors, demonstrating high affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This technical guide synthesizes the available preclinical data to elucidate the mechanism of action of this compound. While comprehensive functional data, such as pA2 values from Schild analysis, remain limited in publicly accessible literature, this document provides a detailed overview of its binding characteristics, in vivo receptor occupancy, and the general signaling pathways it modulates. Methodologies for key experimental assays used to characterize such antagonists are also detailed to provide a framework for further investigation.

Introduction

Opioid receptors, a class of G-protein coupled receptors (GPCRs), are central to pain modulation, reward pathways, and various physiological processes. Antagonists of these receptors are critical tools for research and have therapeutic applications, notably in the treatment of opioid overdose and addiction. This compound has been identified as a pan-opioid antagonist, meaning it blocks the action of agonists at all three major opioid receptor subtypes: mu, delta, and kappa.[1] Its ability to non-selectively antagonize these receptors suggests potential therapeutic applications in conditions where a broad blockade of the opioid system is desired, such as in the modulation of food intake and body weight.[1]

Mechanism of Action: Pan-Opioid Receptor Antagonism

The primary mechanism of action of this compound is competitive antagonism at mu, delta, and kappa opioid receptors. As a competitive antagonist, this compound binds to the same site on the opioid receptor as endogenous and exogenous agonists, but it does not activate the receptor. This binding prevents agonists from eliciting their downstream signaling effects.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for the three main opioid receptors. These assays measure the concentration of the drug required to displace a radiolabeled ligand from the receptor. The dissociation constant (Kd) or the inhibition constant (Ki) is used to quantify the binding affinity, with lower values indicating higher affinity.

Table 1: In Vitro Binding Affinity of this compound for Opioid Receptors

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Reference |

|---|

| Pan-Opioid | [3H]-LY255582 | Kd | 0.156 ± 0.07 | Mouse |[1] |

Functional Antagonism

While binding affinity indicates how well a compound binds to a receptor, functional assays are required to determine its ability to block agonist-induced activity. Key parameters from these assays include the IC50 (the concentration of antagonist that inhibits 50% of the agonist response) and the pA2, derived from a Schild analysis, which provides a measure of the antagonist's potency.

Quantitative data on the functional antagonist potency (pA2 or functional IC50 values) of this compound at the mu, delta, and kappa opioid receptors from in vitro functional assays are not available in the reviewed public literature.

In Vivo Receptor Occupancy

In vivo studies have been conducted to confirm that this compound occupies opioid receptors in the brain at relevant doses. These studies are crucial for correlating in vitro potency with in vivo efficacy.

A study in rats utilized a novel LC/MS/MS method with the simultaneous administration of three tracers to determine the in vivo receptor occupancy of this compound at mu, kappa, and delta receptors. The results demonstrated a dose-dependent occupancy with a relative order of potency of mu > kappa > delta , which is consistent with its in vitro binding profile.[2][3]

Table 2: In Vivo Receptor Occupancy of this compound in Rats

| Receptor Subtype | Tracer | Method | Relative Potency | Reference |

|---|---|---|---|---|

| Mu (µ) | Naltrexone | LC/MS/MS | 1st | [2] |

| Kappa (κ) | GR103545 | LC/MS/MS | 2nd | [2] |

| Delta (δ) | Naltriben | LC/MS/MS | 3rd |[2] |

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize a pan-opioid antagonist like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Objective: To determine the Kd or Ki of this compound at mu, delta, and kappa opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., mouse brain) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the opioid receptors.[1]

-

Incubation: Incubate the membrane preparation with a specific radiolabeled opioid ligand (e.g., [3H]-naloxone for mu, [3H]-naltrindole for delta, [3H]-norBNI for kappa) and varying concentrations of the unlabeled antagonist (this compound).[1]

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of the antagonist and calculate the Ki using the Cheng-Prusoff equation. For saturation binding with a radiolabeled version of the antagonist (e.g., [3H]-LY255582), determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the binding data.[1]

[35S]GTPγS Functional Assay

This assay measures the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. For an antagonist, this assay is used to measure its ability to block agonist-stimulated [35S]GTPγS binding.

Objective: To determine the functional antagonist potency (IC50 or pA2) of this compound.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest.

-

Incubation: In the presence of GDP, incubate the membranes with a fixed concentration of a specific opioid agonist (e.g., DAMGO for mu, DPDPE for delta, U-50,488H for kappa) and varying concentrations of this compound.

-

Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS.

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.

-

Detection: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50. For a Schild analysis, generate agonist concentration-response curves in the presence of several fixed concentrations of this compound to determine the pA2 value.

cAMP Inhibition Assay

Opioid receptors are coupled to the inhibitory G-protein, Gi/o, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures an antagonist's ability to reverse agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist potency of this compound in a cell-based assay.

Methodology:

-

Cell Culture: Use cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

-

Adenylyl Cyclase Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Antagonist and Agonist Addition: Pre-incubate the cells with varying concentrations of this compound, followed by the addition of a fixed concentration of an opioid agonist.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

-

Data Analysis: Plot the reversal of agonist-induced cAMP inhibition against the concentration of this compound to determine its IC50 or pA2 value.

Signaling Pathways Modulated by this compound Antagonism

By blocking agonist binding to mu, delta, and kappa opioid receptors, this compound prevents the activation of downstream signaling cascades.

G-Protein Signaling

Opioid receptor agonists promote the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to the dissociation of the Gα and Gβγ subunits. This compound prevents this initial step.

Downstream Effector Pathways

The antagonism by this compound prevents the modulation of several downstream effector systems that are normally regulated by opioid receptor activation.

-

Adenylyl Cyclase: Prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby blocking the decrease in intracellular cAMP levels.

-

Ion Channels:

-

G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Prevents the Gβγ-mediated activation of GIRK channels, thus blocking the hyperpolarization of neurons.

-

Voltage-gated Calcium Channels (VGCCs): Prevents the Gβγ-mediated inhibition of N-type VGCCs, thereby blocking the reduction in neurotransmitter release.

-

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Prevents the Gβγ-mediated activation of the MAPK/ERK signaling cascade, which is involved in the regulation of gene expression and cell survival.

Logical Workflow for Pan-Opioid Antagonist Characterization

The characterization of a novel pan-opioid antagonist like this compound typically follows a structured workflow, from initial binding studies to in vivo functional assessments.

Conclusion

This compound is a high-affinity, non-selective antagonist for the mu, delta, and kappa opioid receptors. Its mechanism of action is centered on the competitive blockade of these receptors, thereby preventing agonist-induced activation of Gi/o-mediated signaling pathways. While in vivo studies confirm its ability to occupy all three receptor subtypes in the central nervous system, a comprehensive in vitro functional characterization, particularly the determination of pA2 values through Schild analysis, is not extensively reported in the public domain. Further research in this area would provide a more complete quantitative understanding of its antagonist profile and better inform its potential therapeutic applications. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations.

References

- 1. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

the history and discovery of the opioid antagonist LY255582

Foreword: This document provides a comprehensive technical overview of the history, discovery, and pharmacological profile of LY255582, a non-selective opioid antagonist. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and History

This compound is a phenylpiperidine derivative developed by Eli Lilly and Company as a potent, non-selective opioid receptor antagonist.[1] Its primary therapeutic indication under investigation was as an appetite suppressant for the treatment of obesity.[2][3] The rationale for its development stemmed from the understanding that endogenous opioid systems play a role in regulating food intake, with opioid agonists known to increase feeding in rodents.[4] Consequently, an antagonist was hypothesized to reduce food intake and body weight.

The synthesis and absolute configuration of this compound were first reported in 1990.[1] Subsequent preclinical studies focused on characterizing its binding affinity, in vivo receptor occupancy, pharmacokinetic profile, and efficacy in animal models of obesity and other conditions, such as alcohol consumption.[3][5]

Pharmacological Profile

This compound is characterized as a pan-opioid antagonist, demonstrating high affinity for all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[5]

In Vitro Binding Affinity

Table 1: In Vitro Binding Parameters of [³H]-LY255582 in Mouse Brain Homogenates [4]

| Parameter | Value |

| Kd | 0.156 ± 0.07 nM |

| Bmax | 249 ± 14 fmol/mg protein |

Note: Kd (dissociation constant) is an inverse measure of binding affinity. A lower Kd indicates higher affinity.

In Vivo Receptor Occupancy

In vivo studies in rats were conducted to determine the receptor occupancy of this compound at the mu, delta, and kappa opioid receptors. These experiments demonstrated a clear order of potency for receptor binding in a living system.

Table 2: In Vivo Opioid Receptor Occupancy of this compound in Rats [5]

| Receptor Subtype | Relative Potency |

| Mu (µ) | > Kappa (κ) |

| Kappa (κ) | > Delta (δ) |

This indicates that this compound occupies mu-opioid receptors at lower doses compared to kappa and delta receptors.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been investigated in both rats and dogs. The compound exhibits low oral bioavailability due to extensive first-pass metabolism.

Table 3: Pharmacokinetic Parameters of this compound in Rats and Dogs [3]

| Species | Route of Administration | Dose (mg/kg) | Peak Plasma Level (ng/mL) | Half-life (hr) | Bioavailability |

| Rat | Intravenous | 1 | 160 | 1.5 | - |

| Rat | Oral | 35 | 7.9 | 1.5 | < 1% |

| Dog | Intravenous | 0.72 | 311 | 3.2 | - |

| Dog | Oral | 7.2 | 11.5 | 3.2 | < 1% |

Signaling Pathways and Mechanism of Action

As an opioid antagonist, this compound functions by binding to opioid receptors and blocking the actions of endogenous or exogenous opioids. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By occupying the receptor binding site without activating these downstream pathways, this compound prevents the effects of opioid agonists.

Figure 1: Simplified signaling pathway of opioid antagonism by this compound.

Key Experimental Protocols

Radioligand Binding Assay ([³H]-LY255582)

This protocol outlines the general steps for determining the binding affinity of [³H]-LY255582 to opioid receptors in brain tissue.

-

Tissue Preparation:

-

Homogenize mouse brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In assay tubes, combine the membrane preparation, varying concentrations of [³H]-LY255582, and either buffer (for total binding) or a high concentration of a non-labeled opioid antagonist like naloxone (for non-specific binding).

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the specific binding data using saturation binding analysis (e.g., Scatchard plot) to determine the Kd and Bmax.

-

Figure 2: Workflow for a radioligand binding assay.

In Vivo Receptor Occupancy Assay

This protocol describes a method to determine the in vivo potency of this compound at different opioid receptor subtypes in rats.

-

Animal Dosing:

-

Administer varying doses of this compound to different groups of rats via the desired route (e.g., intravenous).

-

After a specified pretreatment time, administer a radiolabeled or mass-tagged tracer specific for each opioid receptor subtype (e.g., naltrexone for mu, GR103545 for kappa, and naltriben for delta).[5]

-

-

Tissue Collection and Processing:

-

At a predetermined time after tracer administration, euthanize the animals and rapidly dissect specific brain regions rich in the target receptors (e.g., thalamus for mu, striatum for kappa and delta) and a region with low receptor density for non-specific binding (e.g., cerebellum).

-

Homogenize the brain tissues.

-

-

Tracer Quantification:

-

Quantify the concentration of the tracer in the different brain regions using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the specific binding of the tracer in the target regions.

-

Determine the percentage of receptor occupancy for each dose of this compound by comparing the specific binding in treated animals to that in vehicle-treated controls.

-

Generate dose-response curves to determine the ED50 (the dose required to achieve 50% receptor occupancy) for each receptor subtype.

-

Figure 3: Workflow for an in vivo receptor occupancy study.

Conclusion

This compound is a well-characterized pan-opioid antagonist with high affinity for mu, delta, and kappa opioid receptors. Its development provided valuable insights into the role of the endogenous opioid system in the regulation of appetite. While it did not proceed to clinical use for obesity, the data gathered from its preclinical evaluation continue to be relevant for the study of opioid receptor pharmacology and the development of new opioid receptor-targeted therapeutics. This guide has summarized the key historical, pharmacological, and methodological aspects of this compound, providing a technical resource for the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. daneshyari.com [daneshyari.com]

- 3. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

what are the chemical and physical properties of LY255582

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of LY255582, a non-selective opioid antagonist. The information is compiled to support research, scientific, and drug development applications.

Chemical and Physical Properties

This compound is a phenylpiperidine derivative that acts as a potent, non-selective antagonist for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] Its chemical structure and properties are summarized below.

Chemical Identification

| Property | Value | Reference |

| IUPAC Name | 3-{(3R,4R)-1-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl}phenol | [1] |

| CAS Number | 119193-09-8 | [1] |

| Molecular Formula | C22H35NO2 | [1] |

| Molecular Weight | 345.527 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| SMILES | OC1=CC([C@]2(--INVALID-LINK--O">C@HC)C)=CC=C1 | [3] |

Physicochemical Data

While extensive physicochemical data for this compound is not publicly available, some key properties have been reported.

| Property | Value | Reference |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C under nitrogen, away from moisture. | [3] |

Note: Specific quantitative data for properties such as melting point, boiling point, and pKa for this compound are not readily found in the surveyed scientific literature.

Pharmacological Properties

This compound is characterized by its high binding affinity to the three major opioid receptors, acting as an antagonist. This means it binds to the receptors but does not activate them, thereby blocking the effects of opioid agonists.[4]

Receptor Binding Affinity

The binding affinity of this compound to the opioid receptors has been determined through in vitro assays.

| Receptor | Ki (nM) | Reference |

| Mu (µ) Opioid Receptor | 0.4 | [3] |

| Delta (δ) Opioid Receptor | 5.2 | [3] |

| Kappa (κ) Opioid Receptor | 2.0 | [3] |

Signaling Pathways

As an opioid receptor antagonist, this compound functions by competitively blocking the signaling pathways normally activated by endogenous or exogenous opioid agonists. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular events.[5] The primary mechanism of this compound is the prevention of this cascade.

Antagonism of Opioid Receptor Signaling

The following diagram illustrates the general mechanism of opioid receptor antagonism by this compound. In the presence of an opioid agonist, the receptor would typically activate the associated G-protein, leading to downstream effects. This compound prevents this initial activation step.

Experimental Protocols

This section outlines general methodologies relevant to the characterization of this compound. Specific protocols for this compound are not extensively detailed in publicly accessible literature; therefore, standard procedures are described.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Assessment (Qualitative)

A general procedure to determine the solubility of a compound in various solvents.

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a small test tube or vial.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added.

-

Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. This can be performed with a range of solvents of varying polarity.

Pharmacological Assays

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).

-

A radiolabeled opioid ligand with known high affinity for the receptor (e.g., [³H]DAMGO for mu receptors).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

Assay buffer.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled test compound.

-

The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

The following diagram outlines the workflow for a competitive radioligand binding assay.

References

The Pharmacokinetics and Bioavailability of LY255582: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of LY255582, a phenylpiperidine opioid antagonist. The information presented is based on available preclinical data. It is important to note that clinical pharmacokinetic data for this compound in humans is not publicly available, suggesting that its development may have been discontinued prior to extensive human trials.

Pharmacokinetic Profile of this compound

This compound is characterized by rapid absorption and extensive first-pass metabolism, leading to very low bioavailability of the parent drug. The majority of the compound is eliminated as polar metabolites, primarily through urine.

Data Presentation: Preclinical Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats and female beagle dogs.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (35 mg/kg) |

| Peak Plasma Concentration (Cmax) | 160 ng/mL | 7.9 ng/mL |

| Elimination Half-life (t½) of Parent Drug | 1.5 hours | Not Reported |

| Terminal Half-life of Radioactivity | 7.9 hours | 31.7 hours |

| Bioavailability of Parent Drug | - | < 1% |

Data sourced from Sweeney et al., 1995.[1]

Table 2: Pharmacokinetic Parameters of this compound in Female Beagles

| Parameter | Intravenous (0.72 mg/kg) | Oral (7.2 mg/kg) |

| Peak Plasma Concentration (Cmax) | 311 ng/mL | 11.5 ng/mL |

| Elimination Half-life (t½) of Parent Drug | 3.2 hours | Not Reported |

| Bioavailability of Parent Drug | - | < 1% |

Data sourced from Sweeney et al., 1995.[1]

Bioavailability and First-Pass Metabolism

The oral bioavailability of the parent this compound compound is exceptionally low, determined to be less than 1% in both rats and dogs.[1] This is primarily attributed to extensive first-pass metabolism in the liver.[1] Whole-body autoradiography studies in rats following oral administration of radiolabeled [14C]this compound showed that radioactivity is rapidly absorbed and distributed throughout the body, with a notable concentration in the liver where it is slowly eliminated.[1]

Metabolism and Excretion

This compound is extensively metabolized into polar metabolites. In both rats and dogs, between 54% and 58% of the administered radioactive dose is eliminated in the urine over an eight-day period, predominantly as these metabolites.[1] Very little to no parent drug is found in the urine of either species.[1] The major residues present in the liver and bile of rats were also identified as uncharacterized polar metabolites.[1]

While the exact metabolic pathways for this compound have not been fully elucidated in the available literature, a proposed pathway can be inferred based on the metabolism of other phenylpiperidine-based opioid antagonists. The primary routes of metabolism for such compounds typically involve N-dealkylation and hydroxylation, mediated by cytochrome P450 enzymes.

Experimental Protocols

Detailed experimental protocols for the pivotal pharmacokinetic studies of this compound are not fully available. However, a representative protocol for a preclinical pharmacokinetic study of a novel opioid antagonist, based on the published information and standard methodologies, is provided below.

Representative Preclinical Pharmacokinetic Study Protocol

-

Animal Models:

-

Male Sprague-Dawley rats and female beagle dogs are used as representative species.

-

Animals are fasted overnight prior to drug administration.

-

-

Drug Administration:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered as a bolus injection into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs).

-

Oral (PO): this compound is administered via oral gavage.

-

For metabolism and excretion studies, a radiolabeled version of the compound, such as [14C]this compound, is used.

-

-

Sample Collection:

-

Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

-

Urine and feces are collected over an extended period (e.g., up to 8 days) using metabolic cages.

-

-

Sample Analysis:

-

Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

For radiolabeled studies, total radioactivity in plasma, urine, and feces is measured by liquid scintillation counting.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC (Area Under the Curve) are calculated from the plasma concentration-time data using non-compartmental analysis.

-

Bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

-

Mechanism of Action and Signaling Pathways

This compound is a pan-opioid antagonist, meaning it blocks the activity of all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). These receptors are G-protein coupled receptors (GPCRs) that, when activated by opioid agonists, initiate a cascade of intracellular signaling events. As an antagonist, this compound binds to these receptors but does not activate them, thereby preventing both endogenous and exogenous opioids from exerting their effects.

The primary signaling pathway inhibited by this compound is the G-protein-mediated pathway. Opioid receptor activation typically leads to:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: This involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.

Additionally, opioid receptors can signal through a β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades. By blocking the receptor, this compound prevents both G-protein and β-arrestin-mediated signaling.

References

LY255582: A Technical Guide to its Opioid Receptor Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY255582 is a potent, non-selective, or "pan"-opioid receptor antagonist.[1][2] This technical guide provides a comprehensive overview of its binding affinity and selectivity for the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes. The information presented herein is intended to support research and development efforts in the fields of pharmacology and neuroscience.

This compound has demonstrated high affinity for all three major opioid receptor subtypes in both in vitro and in vivo studies.[3] Its ability to antagonize these receptors makes it a valuable tool for investigating the physiological and pathological roles of the endogenous opioid system.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of this compound for opioid receptors has been characterized primarily through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound (this compound). The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 1: In Vivo Receptor Occupancy Potency of this compound

| Receptor Subtype | Relative Potency |

| Mu (μ) | > |

| Kappa (κ) | > |

| Delta (δ) |

This table summarizes the relative in vivo potency of this compound for the three main opioid receptor subtypes as determined by receptor occupancy studies.[3]

Experimental Protocols

Radioligand Competitive Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors expressed in cell membranes (e.g., CHO or HEK293 cells) or in brain tissue homogenates.

Materials:

-

Cell membranes or brain homogenates expressing the opioid receptor of interest.

-

Radioligand specific for the receptor subtype:

-

μ-receptor: [³H]-DAMGO

-

δ-receptor: [³H]-Naltrindole

-

κ-receptor: [³H]-U69,593 or [³H]-nor-BNI

-

-

This compound (unlabeled competitor)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots or prepare fresh brain homogenates. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the incubation buffer, a fixed concentration of the specific radioligand (typically at or near its Kd), and varying concentrations of this compound.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly terminate the incubation by filtering the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of LY255582: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in vitro studies on LY255582, a potent, non-selective opioid receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and discovery.

Core Findings:

This compound demonstrates high affinity for all three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). In vitro studies have established its profile as a pan-opioid antagonist, with a preferential binding affinity for the mu-opioid receptor, followed by the kappa and delta receptors. This binding affinity is reflected in its functional antagonism of opioid receptor-mediated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Radioligand Binding Affinity of [³H]-LY255582 in Mouse Brain Homogenates

| Parameter | Value |

| Kd (Dissociation Constant) | 0.156 ± 0.07 nM |

| Bmax (Maximum Binding Sites) | 249 ± 14 fmol/mg protein |

Source: Gackenheimer, S. L., et al. (2006). Neuropeptides.[1]

Table 2: In Vivo Receptor Occupancy and In Vitro Binding Affinity Order

| Receptor Subtype | Relative Potency/Affinity |

| Mu (μ) | > |

| Kappa (κ) | > |

| Delta (δ) |

Source: Need, A. B., et al. (2007). Life Sciences.[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below to facilitate replication and further investigation.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mu, delta, and kappa opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human mu, delta, or kappa opioid receptors.

-

Radioligands specific for each receptor subtype (e.g., [³H]-DAMGO for mu, [³H]-Naltrindole for delta, [³H]-U69,593 for kappa).

-

This compound (unlabeled competitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium at a controlled temperature (e.g., 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Accumulation)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Whole cells stably expressing one of the opioid receptor subtypes (e.g., CHO or HEK293 cells).

-

A potent opioid agonist for the specific receptor subtype.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the opioid agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Incubate for a defined period to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.

-

Determine the ability of this compound to block the agonist-induced decrease in cAMP levels.

-

Calculate the IC₅₀ value for this compound's antagonist activity.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway antagonized by this compound and a typical experimental workflow for its characterization.

Caption: Antagonistic mechanism of this compound on the opioid receptor signaling pathway.

Caption: Experimental workflow for in vitro characterization of this compound.

References

- 1. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on LY255582 and Appetite Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY255582 is a potent, centrally-acting, non-morphinan phenylpiperidine antagonist of opioid receptors, investigated for its potential as an appetite suppressant in the management of obesity. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its mechanism of action, quantitative effects on food intake and body weight, and the experimental methodologies employed in its evaluation. The document summarizes key data in structured tables and provides detailed experimental protocols. Furthermore, it visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of the core research.

Introduction

The endogenous opioid system plays a significant role in regulating feeding behavior, with agonist stimulation of opioid receptors known to increase food intake, particularly of palatable foods. Conversely, opioid receptor antagonists have been shown to inhibit food consumption and reduce body weight in preclinical models of obesity[1]. This compound emerged as a pan-opioid receptor antagonist with high affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors, making it a candidate for investigating the role of broad-spectrum opioid antagonism in appetite suppression.

Mechanism of Action: Opioid Receptor Antagonism

This compound exerts its appetite-suppressing effects by blocking the action of endogenous opioid peptides at their receptors in the central nervous system. It is a potent antagonist for μ, κ, and δ receptors, with Ki values of 0.4, 2.0, and 5.2 nM, respectively[2]. In vivo studies in rats have demonstrated a relative order of potency of μ > κ > δ[3]. This broad-spectrum antagonism is believed to produce a sustained reduction in food intake and body weight by modulating the complex neural circuits that control appetite[1].

The primary site of action is hypothesized to be within the hypothalamus, a key brain region for energy homeostasis. Specifically, this compound is thought to influence the activity of two critical neuronal populations in the arcuate nucleus (ARC):

-

Pro-opiomelanocortin (POMC) neurons: These neurons produce anorexigenic peptides, such as α-melanocyte-stimulating hormone (α-MSH), which reduce food intake. Endogenous opioids can inhibit POMC neurons; therefore, an antagonist like this compound is expected to disinhibit these neurons, leading to increased anorexigenic signaling.

-

Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons: These neurons produce orexigenic peptides that stimulate food intake. Opioid signaling can modulate the activity of these neurons.

By blocking opioid receptors, this compound is believed to shift the balance of activity in these hypothalamic circuits towards a state of reduced appetite.

Signaling Pathway Diagram

Quantitative Data on Appetite Suppression and Body Weight

Preclinical studies in diet-induced obese rats have demonstrated the efficacy of this compound in reducing food intake and body weight.

| Parameter | Species/Model | Treatment | Dosage | Route | Duration | Key Findings | Reference |

| Energy Intake | Dietary-Induced Obese Rats | Acute | Dose-dependent | Oral | Single Dose | Produced a dose-dependent decrease in energy intake. | [2] |

| Food Intake & Body Weight | Obese Zucker Rats | Chronic | Not Specified | Subcutaneous | 30 days | Decreased food intake and body weight gain over the entire period without tolerance. | [4] |

| Food Intake & Body Weight | High-Fat Diet-Induced Obese Rats | Chronic | 0.31 mg/kg | Subcutaneous | 4 weeks | Decreased food intake and body weight. | [5] |

| Body Weight & Fat Mass | Diet-Induced Obese Rats | Chronic | Not Specified | Oral | 16 weeks | Reduced food intake, body weight, and adiposity. | [6] |

Experimental Protocols

Diet-Induced Obesity (DIO) Rodent Model

A common preclinical model to evaluate anti-obesity therapeutics.

-

Animals: Male Wistar rats or C57BL/6J mice are frequently used due to their susceptibility to developing obesity on a high-fat diet.

-

Housing: Animals are typically single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

-

Experimental Group: Fed a high-fat diet (HFD) where a significant portion of the calories are derived from fat (e.g., 45-60% kcal from fat). The diet is provided ad libitum.

-

-

Induction Period: Animals are maintained on their respective diets for a period of several weeks (e.g., 8-16 weeks) to induce a stable obese phenotype in the experimental group, characterized by a significant increase in body weight and adiposity compared to the control group.

-

Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily).

Appetite Suppression Study Protocol

-

Acclimatization: Following the DIO induction period, animals are acclimated to the specific experimental conditions, which may include handling and mock administrations (e.g., vehicle injections).

-

Drug Preparation and Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). Administration can be oral (gavage) or subcutaneous injection. Dosing is typically performed at a consistent time each day, often prior to the onset of the dark cycle when rodents are most active and consume the majority of their food.

-

Food Intake Measurement:

-

Manual Measurement: Pre-weighed food is provided, and the remaining food is weighed at regular intervals (e.g., 24 hours) to calculate consumption. Spillage is accounted for by collecting and weighing any spilled food.

-

Automated Measurement: Specialized metabolic cages can be used for continuous and automated monitoring of food intake.

-

-

Body Weight Measurement: Body weight is recorded daily or at other regular intervals.

-

Data Analysis: Changes in food intake and body weight are compared between the vehicle-treated control group and the this compound-treated groups.

Indirect Calorimetry for Respiratory Quotient (RQ) Measurement

Indirect calorimetry is used to assess substrate utilization by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2). The respiratory quotient (RQ) is the ratio of VCO2 to VO2 and provides an indication of the primary fuel source being metabolized (RQ ≈ 1.0 for carbohydrates, ≈ 0.7 for fats).

-

Apparatus: Animals are placed in sealed metabolic chambers equipped with sensors to measure O2 and CO2 concentrations in the air entering and exiting the chamber.

-

Procedure:

-

The animal is placed in the chamber and allowed to acclimate.

-

Air is drawn through the chamber at a constant, known flow rate.

-

The concentrations of O2 and CO2 in the outflowing air are continuously measured.

-

VO2 and VCO2 are calculated based on the difference in gas concentrations between the inflowing and outflowing air and the flow rate.

-

RQ is calculated as VCO2 / VO2.

-

-

Interpretation: A decrease in RQ following this compound administration, as has been reported, suggests a shift towards increased fat oxidation.

Experimental Workflow Diagram

Conclusion

The foundational research on this compound demonstrates its potential as an appetite suppressant through the mechanism of pan-opioid receptor antagonism. Preclinical studies in rodent models of obesity have consistently shown that this compound reduces food intake and body weight. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of opioid antagonists in the context of obesity and metabolic disorders. Further research, including clinical trials, would be necessary to establish the safety and efficacy of this compound in humans.

References

- 1. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of opioid receptors reduces body fat in obese rats by decreasing food intake and stimulating lipid utilization : Peptides that regulate food intake | Semantic Scholar [semanticscholar.org]

- 3. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term treatment of obese Zucker rats with this compound and other appetite suppressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sav.sk [sav.sk]

- 6. Chronic suppression of mu-opioid receptor signaling in the nucleus accumbens attenuates development of diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY255582 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY255582 is a potent, non-morphinan, pan-opioid receptor antagonist with high affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors. It has been investigated for its potential therapeutic effects, particularly in the context of appetite suppression and the treatment of obesity. In rodent models, this compound has demonstrated efficacy in reducing food intake and body weight, primarily through its action on the central nervous system. These application notes provide detailed in vivo experimental protocols for utilizing this compound in rodent models to study its effects on obesity and to characterize its receptor occupancy.

Mechanism of Action

This compound acts as a competitive antagonist at opioid receptors, blocking the binding of endogenous opioid peptides and exogenous opioids. This blockade disrupts the normal signaling pathways that regulate food intake, reward, and energy balance. The relative order of potency for this compound at the opioid receptors has been determined to be μ > κ > δ[1]. By antagonizing these receptors, this compound reduces the rewarding aspects of palatable food and promotes a state of negative energy balance, leading to weight loss. This is achieved by both decreasing energy intake and stimulating lipid utilization[2].

Signaling Pathway

The binding of endogenous opioids (agonists) to G-protein coupled opioid receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability. As a competitive antagonist, this compound binds to the opioid receptor but does not activate the downstream signaling cascade. Instead, it prevents the binding of endogenous agonists, thereby inhibiting their effects[3][4][5].

References

- 1. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of opioid receptors reduces body fat in obese rats by decreasing food intake and stimulating lipid utilization : Peptides that regulate food intake | Semantic Scholar [semanticscholar.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Opioid antagonist - Wikipedia [en.wikipedia.org]

- 5. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Subcutaneous Administration of LY255582 in Rats for Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY255582 is a potent, non-selective (pan) opioid receptor antagonist with high affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] Primarily investigated for its effects on reducing food intake and body weight in rodent models of obesity, its broader behavioral effects following subcutaneous administration in rats are not yet extensively documented in publicly available literature.[2] These application notes provide a detailed framework for researchers interested in investigating the behavioral effects of subcutaneously administered this compound in rats, drawing upon established protocols for similar opioid antagonists and general behavioral assays.

Mechanism of Action: Opioid Receptor Antagonism

This compound exerts its effects by blocking the activation of opioid receptors by endogenous opioid peptides. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, initiate a signaling cascade leading to various physiological and behavioral effects, including analgesia, euphoria, and sedation. By antagonizing these receptors, this compound is expected to modulate behaviors influenced by the endogenous opioid system. The binding affinity of this compound in vivo has been demonstrated to have a potency order of µ > κ > δ.

Opioid Receptor Antagonist Signaling Pathway

Caption: General signaling pathway of an opioid receptor antagonist like this compound.

Quantitative Data Summary

As specific studies on the behavioral effects of subcutaneous this compound are limited, the following tables provide a template for data collection and presentation based on common behavioral assays. Dosages of other opioid antagonists administered subcutaneously to rats are included for reference.

Table 1: Effects of Subcutaneous Opioid Antagonists on Locomotor Activity in the Open Field Test

| Compound | Dose (mg/kg, s.c.) | Total Distance Traveled (cm) | Time in Center Zone (s) | Rearing Frequency | Reference |

| Vehicle (Saline) | - | Data | Data | Data | - |

| This compound | e.g., 0.1, 1, 10 | Data | Data | Data | Proposed Study |

| Naloxone | 1 - 4 | No significant effect on individual locomotion | - | - | [3] |

| Naltrexone | 0.1 - 1 | Data | Data | Data | [4] |

Table 2: Effects of Subcutaneous Opioid Antagonists on Anxiety-Like Behavior in the Elevated Plus Maze

| Compound | Dose (mg/kg, s.c.) | % Time in Open Arms | % Open Arm Entries | Closed Arm Entries | Reference |

| Vehicle (Saline) | - | Data | Data | Data | - |

| This compound | e.g., 0.1, 1, 10 | Data | Data | Data | Proposed Study |

| Naloxone | 1 | Enhanced fear conditioning | - | - | [5] |

| Naltrexone | 0.32 - 3.2 | Data | Data | Data | [6] |

Table 3: Effects of Subcutaneous Opioid Antagonists on Depressive-Like Behavior in the Forced Swim Test

| Compound | Dose (mg/kg, s.c.) | Immobility Time (s) | Climbing Time (s) | Swimming Time (s) | Reference |

| Vehicle (Saline) | - | Data | Data | Data | - |

| This compound | e.g., 0.1, 1, 10 | Data | Data | Data | Proposed Study |

| Naloxone | 0.01 - 0.1 | Data | Data | Data | [7] |

| Naltrexone | 0.1 - 1 | Data | Data | Data | [4] |

Experimental Protocols

General Preparation for Subcutaneous Administration

Materials:

-

This compound

-

Vehicle (e.g., sterile 0.9% saline)

-

Vortex mixer

-

Analytical balance

-

Appropriate glassware

-

Syringes (1 mL) with 25-27 gauge needles

-

Male Wistar or Sprague-Dawley rats (250-300 g)

Procedure:

-

Drug Preparation: On the day of the experiment, prepare fresh solutions of this compound. Dissolve the required amount of this compound in the vehicle to achieve the desired concentrations for injection at a volume of 1 mL/kg.[5] Use a vortex mixer to ensure complete dissolution.

-

Animal Handling: Handle rats gently to minimize stress. For subcutaneous injection, manually restrain the rat. The loose skin over the back of the neck is a suitable injection site.[8]

Experimental Workflow

Caption: General workflow for conducting behavioral studies in rats.

Protocol 1: Open Field Test (OFT)

Purpose: To assess general locomotor activity and anxiety-like behavior.

Materials:

-

Open field arena (e.g., 100 cm x 100 cm x 40 cm), often made of a non-porous material for easy cleaning.

-

Video tracking software.

Procedure:

-

Administer this compound or vehicle subcutaneously 30 minutes prior to the test.

-

Gently place the rat in the center of the open field arena.

-

Allow the rat to explore the arena for a predetermined period (e.g., 5-10 minutes).

-

Record the session using an overhead camera connected to a video tracking system.

-

After the session, return the rat to its home cage.

-

Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

-

Parameters to measure:

-

Total distance traveled (locomotor activity).

-

Time spent in the center versus the periphery of the arena (anxiety-like behavior).

-

Frequency of rearing (exploratory behavior).

-

Frequency of grooming and defecation (stress indicators).

-

Protocol 2: Elevated Plus Maze (EPM)

Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of rats to explore a novel environment and their aversion to open, elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Video tracking software.

Procedure:

-

Administer this compound or vehicle subcutaneously 30 minutes prior to the test.

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the session with an overhead camera and analyze with video tracking software.

-

Return the rat to its home cage after the test.

-

Clean the maze with 70% ethanol between each animal.

-

Parameters to measure:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Number of closed arm entries (as a measure of general activity).

-

Protocol 3: Forced Swim Test (FST)

Purpose: To assess depressive-like behavior by measuring the rat's immobility in an inescapable water-filled cylinder.

Materials:

-

A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).

-

Water maintained at 23-25°C.

-

Video camera for recording.

Procedure:

-

Pre-test session (Day 1): Place the rat in the cylinder filled with water (to a depth of 30 cm) for 15 minutes. This session is for habituation.

-

After the pre-test, remove the rat, dry it with a towel, and return it to its home cage.

-

Test session (Day 2, 24 hours later): Administer this compound or vehicle subcutaneously 30 minutes before the test.

-

Place the rat in the water-filled cylinder for 5 minutes.

-

Record the entire 5-minute session.

-

Score the video for the following behaviors:

-

Immobility: The rat makes only the minimal movements necessary to keep its head above water.

-

Swimming: The rat is actively moving around the cylinder.

-

Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls.

-

-

After the test, remove the rat, dry it, and return it to its home cage.

Conclusion

References

- 1. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naloxone reduces social locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific and Nonspecific Effects of Naltrexone on Goal-Directed and Habitual Models of Alcohol Seeking and Drinking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Opioid Receptor Antagonist Naloxone Enhances First-Order Fear Conditioning, Second-Order Fear Conditioning and Sensory Preconditioning in Rats [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Naloxone HCL – Rat Guide [ratguide.com]

- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for [3H]-LY255582 Autoradiography in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing [3H]-LY255582, a non-selective opioid receptor antagonist, in autoradiography studies of brain tissue. This document includes detailed protocols for in vitro autoradiography, quantitative data on radioligand binding, and a summary of the associated signaling pathways.

Introduction

[3H]-LY255582 is a tritiated, high-affinity, non-selective antagonist for opioid receptors, demonstrating potent binding to mu (µ), delta (δ), and kappa (κ) subtypes.[1] Its properties make it a valuable tool for the anatomical localization and quantification of opioid receptors in the central nervous system. Autoradiography with [3H]-LY255582 allows for the visualization of receptor distribution in discrete brain regions, providing insights into the neurobiological roles of the opioid system in various physiological and pathological states.

Quantitative Data

The binding characteristics of [3H]-LY255582 in mouse brain homogenates have been determined through saturation binding assays.[1]

| Radioligand | Tissue | Kd (nM) | Bmax (fmol/mg protein) |

| [3H]-LY255582 | Mouse Brain Homogenate | 0.156 ± 0.07 | 249 ± 14 |

Experimental Protocols

This section outlines a detailed protocol for in vitro receptor autoradiography using [3H]-LY255582 on rodent brain tissue sections. This protocol is adapted from established methods for other tritiated opioid ligands.

I. Tissue Preparation

-

Brain Extraction and Freezing:

-

Sacrifice the animal according to approved institutional guidelines.

-

Rapidly dissect the brain and snap-freeze it in isopentane cooled with dry ice or liquid nitrogen.

-

Store the frozen brain at -80°C until sectioning.

-

-

Cryosectioning:

-

Equilibrate the frozen brain to the cryostat temperature (-18°C to -20°C).

-

Mount the brain onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

-

Cut coronal or sagittal sections at a thickness of 10-20 µm.

-

Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

-

Store the slide-mounted sections at -80°C until the day of the assay.

-

II. In Vitro Autoradiography

-

Pre-incubation:

-

On the day of the experiment, allow the slides to warm to room temperature for at least 30 minutes.

-

Place the slides in a slide mailer or staining jar and pre-incubate them in 50 mM Tris-HCl buffer (pH 7.4) at room temperature for 15-30 minutes to rehydrate the tissue and remove endogenous opioids.

-

-

Incubation:

-

Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4).

-

For total binding , incubate the sections in the incubation buffer containing a specific concentration of [3H]-LY255582 (e.g., 0.2-2.0 nM, based on the Kd).

-

For non-specific binding , incubate adjacent sections in the same concentration of [3H]-LY255582 plus a high concentration of a non-labeled pan-opioid antagonist, such as naloxone (1-10 µM).

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

-

Washing:

-

Terminate the incubation by rapidly washing the slides to remove unbound radioligand.

-

Perform a series of washes in ice-cold 50 mM Tris-HCl buffer. For example, 3 washes of 2 minutes each.

-

Finally, perform a brief dip in ice-cold deionized water to remove buffer salts.

-

-

Drying:

-

Dry the slides rapidly under a stream of cool, dry air.

-

III. Signal Detection and Analysis

-

Exposure:

-

Appose the dried slides to a tritium-sensitive phosphor imaging screen or autoradiographic film in a light-tight cassette.

-

Include calibrated tritium standards to allow for the quantification of receptor density.

-

Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically several weeks to months for ³H).

-

-

Image Acquisition and Analysis:

-

If using a phosphor imaging screen, scan the screen using a phosphor imager.

-

If using film, develop the film according to the manufacturer's instructions.

-

Quantify the optical density of the autoradiograms in specific brain regions using a computerized image analysis system.

-

Subtract the non-specific binding from the total binding to determine the specific binding.

-

Correlate the optical density values with the tritium standards to calculate the receptor density (Bmax) in fmol/mg of tissue or a similar unit.

-

Signaling Pathways and Visualizations

LY255582 acts as an antagonist at mu, delta, and kappa opioid receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Antagonism by this compound blocks the downstream signaling cascades typically initiated by endogenous or exogenous opioid agonists.

Opioid Receptor Signaling Pathway (Agonist-Mediated)

The following diagram illustrates the general signaling pathway activated by an opioid agonist, which is inhibited by this compound.

Caption: General Opioid Receptor Signaling Cascade.

Experimental Workflow for [3H]-LY255582 Autoradiography

The logical flow of the experimental protocol is outlined in the diagram below.

Caption: In Vitro Autoradiography Workflow.

References

Application Notes and Protocols for LY255582 Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY255582 is a potent, non-selective opioid receptor antagonist with high affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] Its ability to antagonize all three major opioid receptor subtypes makes it a valuable tool in pharmacological research, particularly in studies related to pain, addiction, and appetite regulation.[2] Radioligand binding assays are crucial for characterizing the interaction of compounds like this compound with their receptor targets. These assays provide quantitative data on the affinity of a ligand for a receptor, typically expressed as the dissociation constant (Kd) for a radioligand or the inhibition constant (Ki) for a test compound.

This document provides a detailed protocol for conducting a radioligand binding assay using [³H]-LY255582 to determine its binding characteristics and to evaluate the affinity of unlabelled test compounds for the opioid receptors.

Data Presentation

[³H]-LY255582 Binding Parameters

| Parameter | Value | Receptor Source |

| Kd (Dissociation Constant) | 0.156 ± 0.07 nM | Mouse brain homogenates[2] |

| Bmax (Maximum Receptor Density) | 249 ± 14 fmol/mg protein | Mouse brain homogenates[2] |

Comparative Binding Profile of Opioid Receptor Ligands

| Radioligand | Receptor Subtype(s) | Typical Tissue Source |

| [³H]-LY255582 | Pan-opioid (µ, δ, κ) | Mouse Brain[2] |

| [³H]-Naloxone | Predominantly µ | Rat Brain[3] |

| [³H]-Naltrindole | δ | Mouse Brain[2] |

| [³H]-norBNI | κ | Mouse Brain[2] |

Experimental Protocols

I. Preparation of Rat Brain Homogenates

This protocol describes the preparation of a mixed opioid receptor membrane suspension from whole rat brain.

Materials:

-

Whole rat brains

-

Ice-cold 50 mM Tris-HCl buffer, pH 7.4

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Refrigerated centrifuge

-

Bradford or BCA protein assay kit

Procedure:

-

Euthanize rats according to approved animal care and use protocols.

-

Rapidly dissect whole brains and place them in ice-cold 50 mM Tris-HCl buffer.

-

Homogenize the tissue in 10 volumes (w/v) of ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold 50 mM Tris-HCl buffer.

-

Repeat the centrifugation step (step 5).

-

Resuspend the final pellet in a small volume of 50 mM Tris-HCl buffer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

II. [³H]-LY255582 Receptor Binding Assay (Filtration Method)

This protocol is for a competition binding assay to determine the affinity of a test compound for opioid receptors using [³H]-LY255582.

Materials:

-

[³H]-LY255582 (specific activity ~30-60 Ci/mmol)

-

Rat brain membrane preparation (from Protocol I)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Naloxone (for non-specific binding determination)

-

Test compounds

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine

-

Cell harvester

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well microplate, prepare the following in triplicate (final volume of 250 µL):

-

Total Binding: 50 µL of [³H]-LY255582 (at a final concentration near its Kd, e.g., 0.2 nM), 50 µL of binding buffer, and 150 µL of membrane preparation (containing 100-200 µg of protein).

-

Non-specific Binding: 50 µL of [³H]-LY255582, 50 µL of Naloxone (at a final concentration of 10 µM), and 150 µL of membrane preparation.

-

Competition Binding: 50 µL of [³H]-LY255582, 50 µL of varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M), and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualization

Caption: Experimental workflow for the this compound receptor binding assay.

Caption: General signaling pathway of opioid receptors antagonized by this compound.

References

Application of LY255582 in Alcohol Self-Administration Paradigms in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction